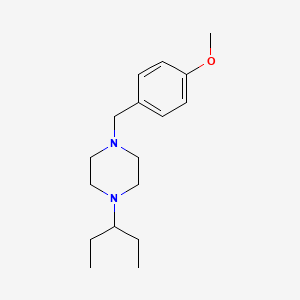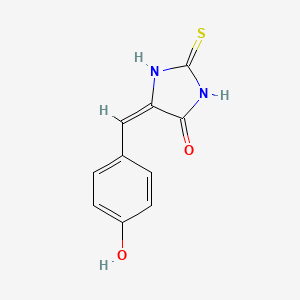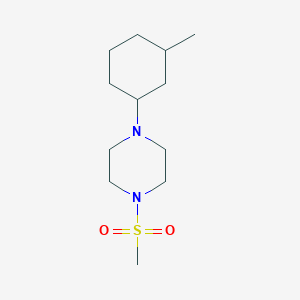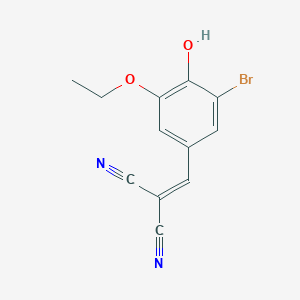
1-(4-Methoxybenzyl)-4-(pentan-3-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-ETHYLPROPYL)-4-(4-METHOXYBENZYL)PIPERAZINE is a synthetic organic compound belonging to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals. This particular compound is characterized by the presence of an ethylpropyl group and a methoxybenzyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
The synthesis of 1-(1-ETHYLPROPYL)-4-(4-METHOXYBENZYL)PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-ethylpropylamine and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 1-ethylpropylamine reacts with 4-methoxybenzyl chloride in the presence of a base to form the desired piperazine derivative. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(1-ETHYLPROPYL)-4-(4-METHOXYBENZYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the piperazine ring and formation of corresponding amines and alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1-ETHYLPROPYL)-4-(4-METHOXYBENZYL)PIPERAZINE has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mecanismo De Acción
The mechanism of action of 1-(1-ETHYLPROPYL)-4-(4-METHOXYBENZYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
1-(1-ETHYLPROPYL)-4-(4-METHOXYBENZYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(1-ETHYLPROPYL)-4-(4-METHYLBENZYL)PIPERAZINE: This compound differs by the presence of a methyl group instead of a methoxy group, which may affect its chemical and biological properties.
1-(1-ETHYLPROPYL)-4-(4-CHLOROBENZYL)PIPERAZINE: The presence of a chloro group instead of a methoxy group can lead to different reactivity and biological activities.
1-(1-ETHYLPROPYL)-4-(4-NITROBENZYL)PIPERAZINE: The nitro group introduces different electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of 1-(1-ETHYLPROPYL)-4-(4-METHOXYBENZYL)PIPERAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C17H28N2O |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methyl]-4-pentan-3-ylpiperazine |
InChI |
InChI=1S/C17H28N2O/c1-4-16(5-2)19-12-10-18(11-13-19)14-15-6-8-17(20-3)9-7-15/h6-9,16H,4-5,10-14H2,1-3H3 |
Clave InChI |
YYQAMGQKCPOVAE-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)N1CCN(CC1)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B10886313.png)
![(2E)-3-[2-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B10886330.png)
![Ethyl 4-[(chloroacetyl)amino]-3-iodobenzoate](/img/structure/B10886334.png)

![2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10886344.png)
![(E)-3-hydroxy-10,13-dimethyl-16-(thiophen-2-ylmethylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10886349.png)


![2-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10886366.png)
![{3-Methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B10886375.png)
![N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10886379.png)
![2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl diphenylacetate](/img/structure/B10886381.png)
